

Application Note and Synthesis Protocol: 2-Bromo-N-[4-(2-phenoxyethoxy)phenyl]acetamide

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Compound of Interest

Compound Name:	2-Bromo-N-[4-(2-phenoxyethoxy)phenyl]acetamide
CAS No.:	1138445-92-7
Cat. No.:	B1389857

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Abstract

This document provides a comprehensive, two-part guide for the synthesis of **2-Bromo-N-[4-(2-phenoxyethoxy)phenyl]acetamide**, a valuable intermediate in organic synthesis and medicinal chemistry. The protocol is designed for research and drug development professionals, emphasizing not only the procedural steps but also the underlying chemical principles, safety considerations, and troubleshooting strategies. The synthesis involves an initial Williamson ether synthesis to prepare the key intermediate, 4-(2-phenoxyethoxy)aniline, followed by its acylation with bromoacetyl bromide. This guide includes detailed, step-by-step protocols, characterization guidelines, and a visual workflow to ensure reliable and reproducible results.

Introduction

N-phenylacetamide derivatives are a significant class of compounds in pharmacology, exhibiting a wide range of biological activities.[1][2] The title compound, **2-Bromo-N-[4-(2-phenoxyethoxy)phenyl]acetamide**, incorporates a reactive bromoacetyl moiety, making it an excellent precursor for synthesizing more complex molecules through nucleophilic substitution reactions.[3] Its phenoxyethoxy side chain can influence pharmacokinetic properties, rendering it an attractive scaffold for drug discovery programs. This protocol details a robust and scalable synthetic route, beginning with commercially available starting materials.

Overall Reaction Scheme

The synthesis is performed in two primary stages:

- Part I: Williamson Ether Synthesis of 4-(2-phenoxyethoxy)aniline from 4-aminophenol and (2-bromoethoxy)benzene.
- Part II: Acylation of 4-(2-phenoxyethoxy)aniline with bromoacetyl bromide to yield the final product.

Caption: Overall two-stage synthetic pathway.

Part I: Synthesis of 4-(2-phenoxyethoxy)aniline

Principle and Rationale

This step employs the Williamson ether synthesis, a classic and reliable method for forming ethers. Here, the phenoxide ion of 4-aminophenol acts as a nucleophile, attacking the electrophilic carbon of (2-bromoethoxy)benzene. Potassium carbonate (K_2CO_3) serves as a mild base to deprotonate the hydroxyl group of 4-aminophenol, generating the required nucleophilic phenoxide in situ. Dimethylformamide (DMF) is an ideal polar aprotic solvent for this S_N2 reaction as it effectively solvates the potassium cation without interfering with the nucleophile.

Materials and Reagents

Reagent	M.W. (g/mol)	Amount	Moles (mmol)	Equiv.
4-Aminophenol	109.13	5.46 g	50.0	1.0
(2-Bromoethoxy)benzene	201.06	11.06 g	55.0	1.1
Potassium Carbonate (K ₂ CO ₃)	138.21	10.37 g	75.0	1.5
Dimethylformamide (DMF)	-	100 mL	-	-
Ethyl Acetate (EtOAc)	-	~300 mL	-	-
Deionized Water	-	~500 mL	-	-
Brine (Saturated NaCl)	-	~100 mL	-	-
Anhydrous Sodium Sulfate (Na ₂ SO ₄)	-	As needed	-	-

Experimental Protocol

- Setup: Equip a 250 mL round-bottom flask with a magnetic stir bar and a reflux condenser under a nitrogen atmosphere. Ensure all glassware is oven-dried.
- Reagent Addition: To the flask, add 4-aminophenol (5.46 g), potassium carbonate (10.37 g), and DMF (100 mL).
- Heating and Nucleophile Formation: Begin stirring and heat the mixture to 80 °C. Maintain this temperature for 30 minutes to ensure complete deprotonation of the phenol.
- Addition of Electrophile: Add (2-bromoethoxy)benzene (11.06 g) to the mixture.

- **Reaction:** Increase the temperature to 100 °C and allow the reaction to proceed for 8-12 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) using a 3:1 Hexane:Ethyl Acetate mobile phase. The disappearance of the 4-aminophenol spot indicates completion.
- **Cooling and Quenching:** After completion, cool the reaction mixture to room temperature. Pour the mixture into 300 mL of cold deionized water, which will precipitate the crude product.
- **Extraction:** Transfer the aqueous mixture to a separatory funnel and extract three times with 100 mL portions of ethyl acetate.
- **Washing:** Combine the organic layers and wash sequentially with 100 mL of deionized water and 100 mL of brine to remove residual DMF and salts.
- **Drying and Concentration:** Dry the organic layer over anhydrous sodium sulfate (Na_2SO_4), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
- **Purification:** The resulting crude solid can be purified by recrystallization from an ethanol/water mixture to yield 4-(2-phenoxyethoxy)aniline as a pure solid.[4][5]

Part II: Synthesis of 2-Bromo-N-[4-(2-phenoxyethoxy)phenyl]acetamide

Principle and Rationale

This stage involves the acylation of the primary amine synthesized in Part I. It is a nucleophilic acyl substitution where the lone pair of electrons on the nitrogen atom of 4-(2-phenoxyethoxy)aniline attacks the electrophilic carbonyl carbon of bromoacetyl bromide.[6][7] The reaction is performed at a low temperature (0 °C) to control its exothermic nature and minimize potential side reactions. A non-nucleophilic base, such as pyridine or triethylamine, is crucial to neutralize the hydrobromic acid (HBr) byproduct generated during the reaction, driving the equilibrium towards product formation. Dichloromethane (DCM) is used as an inert solvent.

Materials and Reagents

Reagent	M.W. (g/mol)	Amount	Moles (mmol)	Equiv.
4-(2-phenoxyethoxy)aniline	229.28	4.59 g	20.0	1.0
Bromoacetyl Bromide	201.86	4.44 g	22.0	1.1
Pyridine	79.10	1.74 g	22.0	1.1
Dichloromethane (DCM, anhydrous)	-	100 mL	-	-
1M Hydrochloric Acid (HCl)	-	~50 mL	-	-
Saturated Sodium Bicarbonate (NaHCO ₃)	-	~50 mL	-	-
Brine (Saturated NaCl)	-	~50 mL	-	-
Anhydrous Magnesium Sulfate (MgSO ₄)	-	As needed	-	-

Experimental Protocol

- **Setup:** In an oven-dried 250 mL round-bottom flask equipped with a magnetic stir bar and a dropping funnel under a nitrogen atmosphere, dissolve 4-(2-phenoxyethoxy)aniline (4.59 g) and pyridine (1.74 g) in 100 mL of anhydrous dichloromethane.
- **Cooling:** Cool the solution to 0 °C using an ice-water bath.
- **Acylating Agent Preparation:** In a separate, dry beaker, dissolve bromoacetyl bromide (4.44 g) in 20 mL of anhydrous DCM and load this solution into the dropping funnel.

- **Slow Addition:** Add the bromoacetyl bromide solution dropwise to the stirred aniline solution over 30 minutes. It is critical to maintain the internal temperature at or below 5 °C during the addition.
- **Reaction:** After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Let it stir for 4-6 hours. Monitor the reaction by TLC until the starting aniline is consumed.[8]
- **Work-up:** Transfer the reaction mixture to a separatory funnel.
- **Washing:** Wash the organic layer sequentially with 50 mL of 1M HCl (to remove excess pyridine), 50 mL of saturated NaHCO₃ solution (to neutralize any remaining acid), and 50 mL of brine.
- **Drying and Concentration:** Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and remove the DCM under reduced pressure.
- **Purification:** The crude product is typically obtained as a solid. It can be purified by recrystallization from ethanol to yield the final product, **2-Bromo-N-[4-(2-phenoxyethoxy)phenyl]acetamide**, as a crystalline solid.[8][9]

Characterization

The identity and purity of the final product should be confirmed using standard analytical techniques:

- **¹H NMR:** Expect characteristic peaks for the aromatic protons, the methylene protons of the ethoxy bridge, the methylene protons adjacent to the bromine, and the amide N-H proton.
- **¹³C NMR:** Expect signals corresponding to the aromatic carbons, the ether and amide carbonyl carbons, and the aliphatic carbons of the side chain.
- **Mass Spectrometry (MS):** The ESI-MS spectrum should show a molecular ion peak [M+H]⁺ corresponding to the calculated mass of the product. The isotopic pattern for bromine (¹⁹Br and ⁸¹Br in ~1:1 ratio) should be observable.[1]

- Infrared (IR) Spectroscopy: Look for characteristic absorption bands for the N-H stretch (around 3300 cm^{-1}), the amide C=O stretch (around 1670 cm^{-1}), and C-O ether stretches.

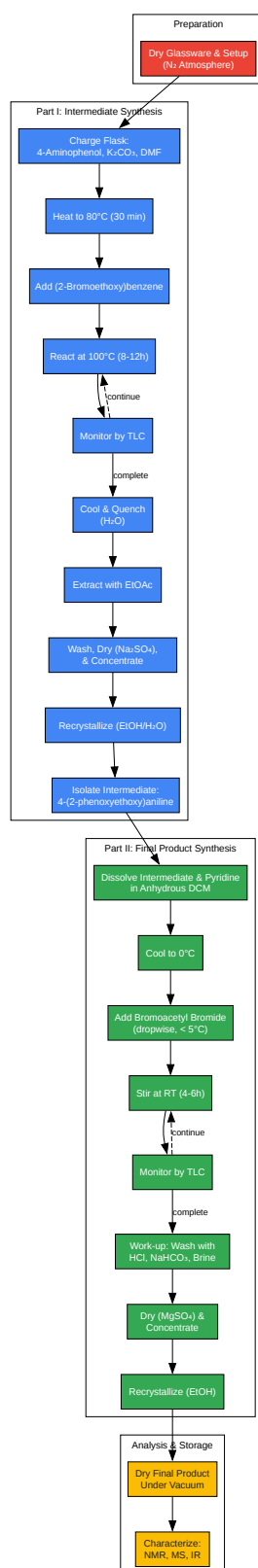
Safety Precautions

- Bromoacetyl bromide is highly corrosive, toxic, and a lachrymator. Handle it exclusively in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, a face shield, and chemically resistant gloves.^[10]
- Pyridine is flammable and has a strong, unpleasant odor. It is harmful if inhaled or absorbed through the skin.
- Dichloromethane (DCM) is a volatile solvent and a suspected carcinogen. Minimize exposure by handling it in a fume hood.
- 4-Aminophenol is harmful if swallowed and can cause skin irritation.
- Always consult the Safety Data Sheets (SDS) for all reagents before beginning any experimental work.^{[5][11][12][13]}

Troubleshooting Guide

Problem	Possible Cause	Recommended Solution
Low Yield (Part I)	Incomplete deprotonation of 4-aminophenol.	Ensure K_2CO_3 is finely powdered and dry. Increase reaction time or temperature slightly.
Inactive (2-bromoethoxy)benzene.	Use a fresh bottle of the reagent. Check its purity before use.	
Low Yield (Part II)	Incomplete reaction.	Monitor closely with TLC to ensure the starting aniline is fully consumed. Check the purity of the aniline intermediate. ^[8]
Moisture in the reaction.	Use anhydrous solvents and oven-dried glassware. Perform the reaction under an inert atmosphere (N_2 or Ar). ^[6]	
Formation of Impurities	Di-acylation of the amine.	This is unlikely for anilines but can be prevented by slow, controlled addition of the bromoacetyl bromide at low temperatures.
Hydrolysis of bromoacetyl bromide.	Ensure all reagents and solvents are anhydrous.	
Product is an oil or difficult to crystallize	Residual solvent or impurities.	Attempt purification via silica gel column chromatography. Try different solvent systems for recrystallization (e.g., ethyl acetate/hexanes). ^[6]

Workflow Visualization



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Caption: Detailed experimental workflow from preparation to final characterization.

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